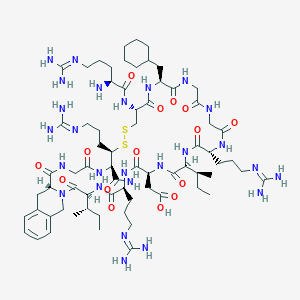
L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A 71915 is an atrial natricuretic factor receptor antagonist. It blocks physiological effects of angiotensin.
生物活性
L-Cysteinamide, particularly the compound L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide , is a complex organic molecule that has garnered attention due to its unique structural and biological properties. This article explores its biological activities, particularly in relation to skin pigmentation and antioxidant potential.
Structural Characteristics
The compound features a cyclic disulfide bond and multiple amino acid residues, which contribute to its distinctive chemical properties and biological activities. The presence of L-cysteine enhances its reactivity due to the thiol group, making it a candidate for various biochemical applications.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| L-Cysteinamide | Complex amidated amino acid | Potent tyrosinase inhibitor |
| L-Cysteine | Simple amino acid with a thiol group | Precursor to L-cysteinamide |
| N-Acetylcysteine | Acetylated form of cysteine | Used for detoxification |
| Glutathione | Tripeptide containing cysteine | Functions as an antioxidant |
Inhibition of Tyrosinase
One of the most significant biological activities of L-cysteinamide is its ability to inhibit tyrosinase (TYR), an enzyme critical for melanin synthesis. Research indicates that L-cysteinamide effectively reduces melanin content in human melanoma cells (MNT-1) and normal human epidermal melanocytes (HEMs). It operates through a dual mechanism:
- Inhibition of TYR-catalyzed dopaquinone synthesis.
- Diversion of synthesized dopaquinone towards the formation of DOPA-cysteinamide conjugates instead of dopachrome .
Antioxidant Properties
L-Cysteinamide also exhibits antioxidant properties. Studies have shown that it can chelate copper ions, which may mitigate oxidative stress in skin cells exposed to harmful agents. However, while it demonstrates potent copper-chelating activity, it does not exhibit cytoprotective effects against copper-induced cell death .
Case Studies
- In Vitro Studies on Melanin Synthesis : A study compared twenty different amidated amino acids for their effects on TYR-mediated dopachrome formation. Results indicated that L-cysteinamide was uniquely effective in reducing melanin content without cytotoxicity .
- Copper Chelation Activity : Another study assessed the copper chelation capabilities of various amino acids, finding that while cysteine and cysteinamide showed high chelation activity, they lacked protective effects against oxidative damage in HaCaT cells .
Mechanistic Insights
The biological activity of L-cysteinamide can be attributed to its structural complexity and the presence of reactive thiol groups. The compound's interactions with cellular pathways involved in melanin synthesis and oxidative stress response are crucial for understanding its potential applications in dermatology.
科学的研究の応用
L-Cysteinamide, specifically the compound L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide , is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, mechanisms of action, and relevant case studies.
Inhibition of Tyrosinase
One of the most notable applications of L-Cysteinamide is its role as a potent inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. Research indicates that L-Cysteinamide effectively inhibits tyrosinase-mediated dopachrome formation in vitro and reduces melanin content in human melanoma cells (MNT-1) and normal human epidermal melanocytes (HEMs). The compound operates through a dual mechanism: it inhibits the synthesis of dopaquinone and diverts it towards the formation of DOPA-cysteinamide conjugates instead of dopachrome .
Case Study: Tyrosinase Inhibition
In a study comparing various thiol compounds, L-Cysteinamide demonstrated superior inhibitory effects on tyrosinase activity compared to L-cysteine, glutathione, and other known inhibitors like kojic acid. At concentrations as low as 200 μM, L-Cysteinamide significantly suppressed tyrosinase activity without cytotoxic effects .
Skin Pigmentation Control
Due to its ability to inhibit eumelanin synthesis while promoting pheomelanin production, L-Cysteinamide is being investigated for applications in skin pigmentation control. This property makes it a potential candidate for cosmetic formulations aimed at treating hyperpigmentation disorders .
Antioxidant Properties
The thiol group in L-Cysteinamide enhances its antioxidant capabilities, which may provide protective effects against oxidative stress in various biological systems. This aspect is particularly relevant in dermatological applications where oxidative damage contributes to skin aging and pigmentation disorders .
Potential Therapeutic Uses
Emerging research suggests that L-Cysteinamide could have therapeutic implications in conditions related to skin pigmentation and oxidative stress. Its ability to modulate melanin production may offer new avenues for treating skin disorders such as vitiligo or melasma .
特性
CAS番号 |
132956-87-7 |
|---|---|
分子式 |
C69H116N26O15S2 |
分子量 |
1614.0 g/mol |
IUPAC名 |
2-[(3S,6S,9S,12S,15R,24S,27R,31R,32R,38R)-27-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3,12-bis[(2S)-butan-2-yl]-32-carbamoyl-24-(cyclohexylmethyl)-6,15,31-tris[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,20,23,26,34,37-undecaoxo-29,30-dithia-1,4,7,10,13,16,19,22,25,33,36-undecazatricyclo[36.8.0.040,45]hexatetraconta-40,42,44-trien-9-yl]acetic acid |
InChI |
InChI=1S/C69H116N26O15S2/c1-5-36(3)53-64(109)90-45(30-52(99)100)61(106)88-43(22-14-26-82-68(76)77)60(105)94-54(37(4)6-2)65(110)95-34-40-19-11-10-18-39(40)29-47(95)63(108)86-33-51(98)92-55(56(71)101)48(23-15-27-83-69(78)79)112-111-35-46(91-57(102)41(70)20-12-24-80-66(72)73)62(107)89-44(28-38-16-8-7-9-17-38)58(103)85-31-49(96)84-32-50(97)87-42(59(104)93-53)21-13-25-81-67(74)75/h10-11,18-19,36-38,41-48,53-55H,5-9,12-17,20-35,70H2,1-4H3,(H2,71,101)(H,84,96)(H,85,103)(H,86,108)(H,87,97)(H,88,106)(H,89,107)(H,90,109)(H,91,102)(H,92,98)(H,93,104)(H,94,105)(H,99,100)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t36-,37-,41-,42+,43-,44-,45-,46-,47+,48+,53-,54-,55-/m0/s1 |
InChIキー |
TZQXLCWSYQJGKV-YGLLJKSHSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NCC(=O)N[C@@H]([C@H](SSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)[C@H](CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)[C@@H](C)CC)CCCN=C(N)N)CC(=O)O |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O |
外観 |
Solid powder |
Key on ui other cas no. |
132956-87-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(Arg(6)-Cha(8))ANP-(6-15)-D-Tic-Arg-Cys-NH2 (arginyl(6)-cyclohexylalanyl(8))ANP-(6-15)-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-arginyl-cysteinamide A 71915 A-71915 A71915 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















